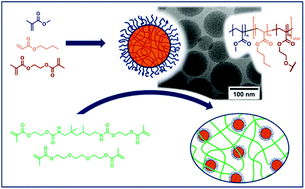Incorporation of core–shell particles into methacrylate based composites for improvement of the mechanical properties†
Polymer Chemistry Pub Date: 2015-05-26 DOI: 10.1039/C4PY01544D
Abstract
The fracture toughness of polymeric materials and composites can be enhanced by the incorporation of polymer nanoparticles. The combination of a soft core and a hard shell leads to an improvement of the fracture toughness of the polymeric composites. Thereby, the mechanical resistance of the materials is commonly decreased. In our approach, core–shell nanoparticles consisting of an ethylene glycol dimethacrylate (EGDMA) crosslinked poly(butyl acrylate) (PBA) core and a poly(methyl methacrylate) (PMMA) shell were synthesized. The polymer particles were incorporated into triethylene glycol dimethacrylate (TEGDMA)/urethane dimethacrylate (UDMA) based composites in order to tune the mechanical properties. Different core–shell ratios were applied to study the influence on the fracture toughness and E-modulus. An examination of shell-crosslinking with a TEGDMA content of up to 8% was performed to improve particle stability and dispersibility. The particle sizes and morphologies were characterized by dynamic light scattering (DLS), cryogenic transmission electron microscopy (cryo-TEM) and analytical ultracentrifugation (AUC). Latex particle sizes of 70 to 220 nm were obtained. The mechanical properties (flexural strength, E-modulus and K1c) of polymer composites were investigated in three-point bending tests. Core/shell ratios of 50/50 showed a decreasing effect on flexural strength, E-modulus and K1c. Polymer particles with core/shell ratios of 30/70 led to a significant increase of the mechanical properties with maxima of 1.206 MPa m1/2 (K1c) (increase of 65%), E-modulus of 1.90 GPa (increase of 18%) and flexural strength of 79 MPa (increase of 18%). This study represents the first report of a simultaneous improvement of fracture toughness and E-modulus (at the same time) of additive filled polymer composites. The improvement of mechanical properties makes these materials interesting as tougheners for hard tissue applications like bone cements or dental replacement materials.


Recommended Literature
- [1] Back cover
- [2] Reaction mechanisms in ionic liquids: the kinetics and mechanism of the reaction of O,O-diethyl (2,4-dinitrophenyl) phosphate triester with secondary alicyclic amines†
- [3] Synthesis of spherical superconductors†
- [4] A capillary electrophoresis method for the simultaneous analysis of ammonium and metals in animal wastes used in biogas production
- [5] Observation of two-step nucleation in methanehydrates†
- [6] Inside front cover
- [7] Fully soft organic electrochemical transistor enabling direct skin-mountable electrophysiological signal amplification†
- [8] Thermal dissociation of inter-layer excitons in MoS2/MoSe2 hetero-bilayers†
- [9] Single-layer polymeric tetraoxa[8]circulene modified by s-block metals: toward stable spin qubits and novel superconductors†
- [10] Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation†










